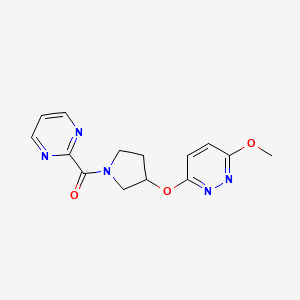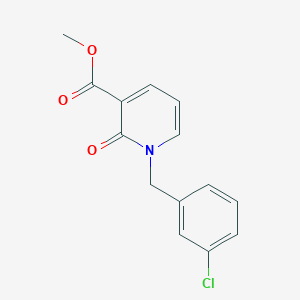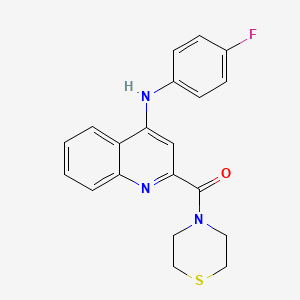
(4-((4-フルオロフェニル)アミノ)キノリン-2-イル)(チオモルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a fluorophenyl group and a thiomorpholino moiety, making it a unique and potentially valuable molecule for various scientific research applications.
科学的研究の応用
Chemistry
In chemistry, (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenyl and thiomorpholino groups may enhance the compound’s biological activity and selectivity, making it a valuable candidate for drug development.
Industry
In the industrial sector, (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone can be used in the development of new materials, catalysts, and dyes. Its unique chemical properties make it suitable for various applications, including the production of high-performance polymers and advanced electronic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The fluorophenyl group is then introduced via nucleophilic aromatic substitution, followed by the attachment of the thiomorpholino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
作用機序
The mechanism of action of (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the thiomorpholino moiety can modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- (4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- (4-((4-Methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
Uniqueness
Compared to similar compounds, (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone stands out due to the presence of the fluorophenyl group. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially more effective and longer-lasting in biological systems. Additionally, the thiomorpholino group may provide unique pharmacokinetic properties, further distinguishing it from other quinoline derivatives.
特性
IUPAC Name |
[4-(4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFIRLECRBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
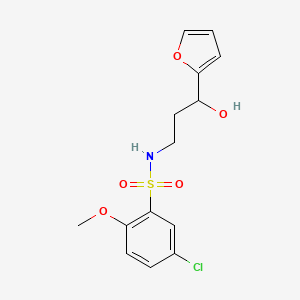
![N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2552082.png)
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)
![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)
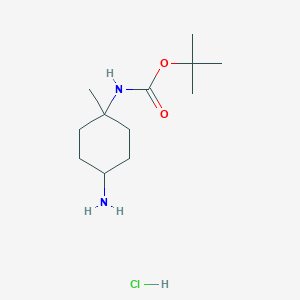

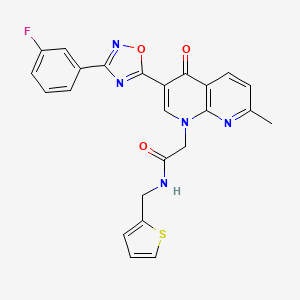
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)
